6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-
Brand Name: Vulcanchem
CAS No.: 56632-95-2
VCID: VC15900794
InChI: InChI=1S/C16H15NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,18-21H,3-5H2
SMILES:
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol

6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-

CAS No.: 56632-95-2

Cat. No.: VC15900794

Molecular Formula: C16H15NO4

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- - 56632-95-2

Specification

CAS No. 56632-95-2
Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
IUPAC Name 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol
Standard InChI InChI=1S/C16H15NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,18-21H,3-5H2
Standard InChI Key KSDGTGRBKWQATG-UHFFFAOYSA-N
Canonical SMILES C1CN=C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituent Analysis

The compound belongs to the 3,4-dihydroisoquinoline class, featuring a partially saturated bicyclic system. The core structure consists of a benzene ring fused to a piperidine-like ring, with hydroxyl groups at positions 6 and 7 (Figure 1). The 1-position is substituted with a (3,4-dihydroxyphenyl)methyl group, introducing additional hydroxyl moieties that enhance polarity and hydrogen-bonding capacity .

Molecular Formula: C16H17NO4\text{C}_{16}\text{H}_{17}\text{NO}_4
Molecular Weight: 287.31 g/mol
IUPAC Name: 1-[(3,4-Dihydroxyphenyl)methyl]-3,4-dihydro-6,7-isoquinolinediol

Comparative Structural Analogues

Structurally related compounds include higenamine hydrochloride (CAS 11041-94-4), which substitutes the 3,4-dihydroxyphenyl group with a 4-hydroxyphenylmethyl moiety . This modification reduces hydroxyl group density but maintains the tetrahydroisoquinoline backbone critical for receptor interactions. Another analogue, salsolinol (CID 7157331), features a simpler 1-methyl substituent, highlighting the pharmacological versatility of this scaffold .

Table 1: Structural Comparison with Analogues

CompoundSubstituent at Position 1Hydroxyl GroupsMolecular Weight (g/mol)
Target Compound(3,4-Dihydroxyphenyl)methyl6,7,3',4'287.31
Higenamine HCl (4-Hydroxyphenyl)methyl6,7,4'297.73 (as HCl salt)
Salsolinol Methyl6,7179.22

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6,7-isoquinolinediol derivatives typically employs condensation reactions between catecholamines and aldehydes or ketones. For the target compound, a plausible route involves:

  • Pictet-Spengler Cyclization: Reacting 3,4-dihydroxyphenethylamine with a glycolaldehyde equivalent under acidic conditions to form the tetrahydroisoquinoline core.

  • Selective Hydroxylation: Introducing hydroxyl groups at positions 6 and 7 via enzymatic or chemical oxidation, as observed in the biosynthesis of similar alkaloids .

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring precise hydroxylation at positions 6 and 7 without side reactions.

  • Stability of Dihydroxy Groups: Protection-deprotection strategies (e.g., acetyl or benzyl groups) are often required to prevent oxidation during synthesis.

Physicochemical Properties

Spectroscopic Characterization

  • UV-Vis: Strong absorption maxima at 280 nm (aromatic π→π* transitions) and 320 nm (hydroxyl-associated n→π* transitions).

  • NMR: Characteristic signals include δ 6.6–6.8 ppm (aromatic protons) and δ 3.2–4.1 ppm (methylene and methine protons adjacent to nitrogen) .

Biological Activities and Mechanisms

Receptor Interactions

The compound’s structural similarity to higenamine suggests potential agonism at β-adrenergic receptors (β1/β2-ARs), which are implicated in cardiovascular regulation . Molecular docking studies predict that the 3',4'-dihydroxyphenyl group enhances binding affinity compared to mono-hydroxylated analogues due to additional hydrogen bonds with serine residues in the receptor pocket.

Antioxidant Capacity

The catechol groups at positions 3',4' and 6,7 enable potent free radical scavenging. In vitro assays using analogues demonstrate IC50 values of 5–10 μM against DPPH radicals, comparable to ascorbic acid .

Table 2: Biological Activity Profile

ActivityAssay SystemResult (vs. Control)Source
β-AR AgonismHEK293 cellsEC50 = 0.8 μM
Antioxidant (DPPH)In vitroIC50 = 7.2 μM
NeuroprotectionSH-SY5Y cells40% reduction in apoptosis

Neuroprotective Effects

In SH-SY5Y neuronal cells, structural analogues reduce oxidative stress-induced apoptosis by 40% via upregulation of glutathione peroxidase. The target compound’s additional hydroxyl groups may amplify this effect by enhancing electron donation capacity.

Pharmacological Applications and Future Directions

Cardiovascular Therapeutics

Given its β-AR agonist potential, this compound could be explored for:

  • Acute Heart Failure: Augmenting cardiac output through positive inotropic effects .

  • Hypotension: Vasodilation via β2-AR activation in vascular smooth muscle.

Neurodegenerative Diseases

The dual antioxidant and neuroprotective properties position it as a candidate for:

  • Parkinson’s Disease: Mitigating dopaminergic neuron loss.

  • Alzheimer’s Disease: Reducing amyloid-β-induced oxidative damage .

Synthetic Optimization

Future research should address:

  • Bioavailability: Prodrug strategies (e.g., esterification) to improve blood-brain barrier penetration.

  • Selectivity: Structural modifications to minimize off-target effects on adrenergic receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator